BenchChemオンラインストアへようこそ!

ML402

Electrophysiology Ion Channel Pharmacology K2P Channel Activation

Procure ML402 for your research with confidence. This thiophene-carboxamide selectively activates TREK-1 (K2P2.1) and TREK-2 (K2P10.1) with EC50s of 13.7 μM and 5.9 μM, respectively, without any confounding TRAAK activity. Its unique binding mechanism to the K2P modulator pocket, validated by a 2.8 Å crystal structure (PDB: 6CQ9), makes it an essential orthogonal tool to N-aryl-sulfonamide series compounds like ML335. Ideal for dissecting specific roles of these leak channels in neuronal excitability and pain signaling. Secure your supply now.

Molecular Formula C14H14ClNO2S
Molecular Weight 295.8 g/mol
CAS No. 298684-44-3
Cat. No. B1676657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML402
CAS298684-44-3
SynonymsML402 compound
N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide
Molecular FormulaC14H14ClNO2S
Molecular Weight295.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CC=CS2
InChIInChI=1S/C14H14ClNO2S/c1-10-9-11(15)4-5-12(10)18-7-6-16-14(17)13-3-2-8-19-13/h2-5,8-9H,6-7H2,1H3,(H,16,17)
InChIKeyRULQUKFOBAPKKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML402 (CAS 298684-44-3): Potent and Selective TREK-1/TREK-2 Potassium Channel Activator for Pain and Neurological Research


ML402 (CAS 298684-44-3) is a thiophene-carboxamide small molecule that functions as a selective activator of the two-pore domain potassium (K2P) channels K2P2.1 (TREK-1) and K2P10.1 (TREK-2). With a molecular weight of 295.78 and the formula C14H14ClNO2S, ML402 acts as a molecular wedge that stabilizes the C-type gate 'leak mode' conformation of these channels, increasing potassium efflux and promoting membrane hyperpolarization [1]. It defines a cryptic binding pocket, designated the K2P modulator pocket, which is distinct from other ion channel small-molecule binding sites [2].

Why Generic Substitution Fails for ML402: Differentiated Channel Selectivity and Binding Mechanism Among TREK Activators


Generic substitution among TREK channel activators is not scientifically valid due to profound differences in channel subtype selectivity, binding site architecture, and potency across the K2P family. While other TREK activators like ML67-33 activate TREK-1, TREK-2, and TRAAK indiscriminately, ML402 exhibits a restricted activation profile targeting only TREK-1 and TREK-2 while remaining inactive against TRAAK [1]. Furthermore, ML402 binds to a unique cryptic pocket behind the selectivity filter—a site not accessible to all K2P modulators—and relies on a specific cation-π interaction with Lys271 for its activity, a structural requirement that distinguishes its mechanism from other chemical series .

ML402 Quantitative Differentiation Guide: EC50 Values, Channel Selectivity, and Binding Site Evidence


ML402 vs. ML335: Direct Comparative Potency on TREK-1 and TREK-2 Channels in Xenopus Oocytes

In a direct head-to-head comparison using Xenopus oocyte two-electrode voltage-clamp, ML402 demonstrated similar potency to ML335 on TREK-1 (EC50 = 13.7 ± 7.0 μM vs. 14.3 ± 2.7 μM) and TREK-2 (EC50 = 5.9 ± 1.6 μM vs. 5.2 ± 0.5 μM), confirming its efficacy as a TREK channel activator [1].

Electrophysiology Ion Channel Pharmacology K2P Channel Activation

ML402 Channel Subtype Selectivity: Differential Activation of TREK-1/TREK-2 but Not TRAAK

ML402 selectively activates TREK-1 and TREK-2 channels while demonstrating no functional activation of the closely related TRAAK (K2P4.1) channel. This selectivity profile contrasts with broader-spectrum activators like ML67-33, which activates TREK-1, TREK-2, and TRAAK [1]. Xenopus oocyte two-electrode voltage-clamp measurements confirm that ML402 activates K2P2.1 (TREK-1) with an EC50 of 13.7 ± 7.0 μM and K2P10.1 (TREK-2) with an EC50 of 5.9 ± 1.6 μM, but shows no measurable activation of K2P4.1 (TRAAK) .

Selectivity Profiling Ion Channel Pharmacology TREK Subfamily

ML402 Structural Determinant of Selectivity: Lys271 Cation-π Interaction Confers TREK-1/TREK-2 Specificity

The molecular basis for ML402's selectivity was elucidated through mutagenesis studies. The K2P modulator pocket contains a single amino acid difference among TREK subfamily members at the cation-π interaction position: K2P2.1 (TREK-1) has Lys271, K2P10.1 (TREK-2) has a lysine equivalent, but K2P4.1 (TRAAK) has a glutamine. Swapping this residue demonstrates that K2P2.1(K271Q) becomes completely insensitive to ML402, whereas K2P4.1(Q258K) gains responsiveness to ML402 with an EC50 of 13.6 ± 1.5 μM, comparable to wild-type TREK-1 (13.7 ± 7.0 μM) [1].

Structure-Activity Relationship Binding Site Mapping Mutagenesis

ML402 Cross-System Potency Validation: Comparable EC50 Values in HEK293 Cells and Xenopus Oocytes

ML402 maintains consistent potency across heterologous expression systems. In whole-cell patch clamp recordings from HEK293 cells expressing K2P2.1 (TREK-1), ML402 activates the channel with an EC50 of 5.9 ± 1.6 μM (n≥3), which matches its potency on TREK-2 in Xenopus oocytes (5.9 ± 1.6 μM) [1].

Mammalian Cell Electrophysiology Cross-System Validation Potency Confirmation

ML402 as a Direct Activation Control: Comparison with Endogenous Fatty Acid Activators

In a 2024 study comparing polyunsaturated fatty acid (PUFA) effects on hTREK-1, ML402 served as the direct activator control. PUFAs displayed the same activation and reversible kinetics as ML402, and both activated TREK-1 in both whole-cell and inside-out patch-clamp configurations, demonstrating that ML402's binding site is accessible from both sides of the membrane [1].

Mechanism of Action Patch-Clamp Electrophysiology TREK-1 Gating

ML402 Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Orthogonal Validation of TREK Channel Pharmacology in Pain Research

ML402 serves as a chemically distinct alternative to ML335 for orthogonal validation of TREK channel-mediated effects in pain models. Since both compounds activate TREK-1 and TREK-2 with comparable potency but belong to different chemical series (thiophene-carboxamide vs. N-aryl-sulfonamide), researchers can use ML402 to confirm that observed phenotypes are target-specific rather than compound-specific artifacts. This application is supported by direct comparative EC50 data showing similar potency on TREK-1 (13.7 μM vs. 14.3 μM) and TREK-2 (5.9 μM vs. 5.2 μM) [1].

Isolation of TREK-1/TREK-2-Specific Signaling in Neurological Studies

ML402 is the preferred tool compound for experiments requiring selective activation of TREK-1 and TREK-2 without concomitant TRAAK activation. Unlike pan-activators such as ML67-33, ML402's restricted selectivity profile eliminates TRAAK-mediated confounding effects. This is critical for studies investigating the specific roles of TREK-1 and TREK-2 in neuronal excitability, anesthetic responses, and mechanosensation, where TRAAK may have overlapping or distinct functions [1].

Structural Biology and Binding Site Characterization of K2P Channels

ML402 is an essential reference compound for structural studies of the K2P modulator pocket. The availability of a high-resolution (2.8 Å) X-ray crystal structure of the TREK-1:ML402 complex (PDB: 6CQ9) provides a definitive structural template for understanding how small molecules stabilize the C-type gate 'leak mode' conformation [1]. The well-characterized cation-π interaction with Lys271 offers a clear structural determinant for medicinal chemistry efforts aimed at developing next-generation TREK channel modulators [2].

Direct Activation Control for Endogenous TREK-1 Modulator Studies

ML402 is the established direct activation control for electrophysiological studies investigating endogenous TREK-1 modulators such as polyunsaturated fatty acids. Its demonstrated bilateral membrane accessibility and reversible activation kinetics make it the benchmark for validating that observed channel activation results from direct binding rather than membrane-mediated effects. This application is supported by its use as the direct comparator in a 2024 study characterizing PUFA-TREK-1 interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML402

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.